molecular formula C17H21NO3S B2889578 N-benzyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide CAS No. 1018158-66-1

N-benzyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2889578
CAS No.: 1018158-66-1
M. Wt: 319.42
InChI Key: CWABPVUQWLZXKU-UHFFFAOYSA-N
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Description

N-Benzyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a methoxy group at position 2, a methyl group at position 5, and benzyl and ethyl groups attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

IUPAC Name

N-benzyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-4-18(13-15-8-6-5-7-9-15)22(19,20)17-12-14(2)10-11-16(17)21-3/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWABPVUQWLZXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide typically involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with N-benzylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-benzyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide is used in various scientific research applications due to its unique properties:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Compounds

The following table summarizes key structural and functional differences between N-benzyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide and related compounds:

Compound Name Substituents Molecular Formula Biological Activity Key References
This compound (Target) N-Benzyl, N-ethyl; 2-methoxy, 5-methyl on benzene C₁₇H₂₁NO₃S Not explicitly reported (inferred: potential enzyme inhibition or antimicrobial activity)
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide 5-chloro, 2-methoxy on benzene; no N-alkyl groups C₁₃H₁₂ClNO₃S Antihypertensive, anticonvulsant
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide N-Ethyl, 2-methoxy on benzene C₁₅H₁₇NO₃S Structural studies; potential antimicrobial activity
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide 5-chloro, 2-methoxy; ethyl-linked sulfamoylphenyl C₁₇H₁₈ClN₂O₅S Hypoglycemic activity (glyburide analog)
N-Ethyl-2-methyl-5-nitrobenzenesulfonamide 2-methyl, 5-nitro on benzene; N-ethyl C₉H₁₂N₂O₄S Not reported; nitro group suggests reactivity in redox processes

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The 5-chloro-2-methoxy substitution in ’s compound confers antihypertensive activity, likely via interaction with ion channels or receptors . The N-benzyl group in the target compound introduces steric bulk, which could modulate selectivity in enzyme binding compared to simpler N-ethyl or N-aryl analogs .

The methoxy group (electron-donating) in the target compound may stabilize resonance structures, affecting binding to aromatic receptor sites.

Biological Activity Trends :

  • Compounds with sulfamoylphenyl linkages (e.g., ) exhibit hypoglycemic activity, suggesting that the target compound’s sulfonamide core could interact with sulfonylurea receptors if similarly substituted .
  • N-Alkyl substitutions (e.g., ethyl, benzyl) are associated with improved metabolic stability compared to unsubstituted sulfonamides, as observed in antimicrobial studies .

Physicochemical Properties and Stability

  • Solubility: The methoxy and methyl groups in the target compound likely enhance solubility in organic solvents compared to polar analogs like 5-aminosulfonyl-N-[[1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]-2-methoxybenzamide (), which contains hydrophilic pyrrolidine and hydroxyethyl groups .
  • Thermal Stability : Crystallographic studies on N-ethyl-2-methoxyphenyl analogs () suggest that alkyl substitutions stabilize the sulfonamide core against thermal degradation .

Biological Activity

N-benzyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • A benzyl group
  • An ethyl group
  • A methoxy group
  • A methyl group attached to a benzenesulfonamide core

Its molecular formula is C16H19N1O3SC_{16}H_{19}N_{1}O_{3}S with a molecular weight of approximately 333.45 g/mol. The unique substitution pattern on the benzenesulfonamide core contributes to its distinct chemical and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate enzymatic activity and receptor binding, leading to various pharmacological effects. The compound has been shown to exhibit:

  • Antimicrobial properties : Potentially effective against a range of bacterial strains.
  • Anticancer activity : Inhibiting the growth of cancer cells through mechanisms that may involve cell cycle arrest and apoptosis .

Antimicrobial Activity

Research indicates that this compound may possess significant antibacterial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4
Escherichia coli8
Pseudomonas aeruginosa16

Table 1: Antibacterial activity of this compound against selected bacterial strains.

Anticancer Activity

In a series of studies, this compound was evaluated for its anticancer effects on various cancer cell lines, including melanoma and ovarian cancer cells. The results are presented in Table 2.

Cell LineIC50 (µM)% Inhibition at 1 µM
SK-MEL-5 (Melanoma)0.6291
OVCAR-4 (Ovarian)0.4971
UO-31 (Renal)0.5360

Table 2: Anticancer activity of this compound across different cancer cell lines.

Case Studies

  • Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various sulfonamides, including this compound, revealing potent activity against resistant bacterial strains .
  • Anticancer Efficacy Assessment : Another significant study assessed the compound's ability to inhibit V600EBRAF mutant cancer cells, demonstrating that it effectively reduced cell viability and induced apoptosis in treated cells.

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